Sulfo-Cy7.5 NHS ester
Description
Evolution of Cyanine (B1664457) Dyes for In Vivo Bioimaging
Cyanine dyes, first discovered in the mid-19th century, have undergone significant development to become mainstays in fluorescence imaging. aatbio.com Their core structure, consisting of two nitrogen-containing heterocyclic rings linked by a polymethine chain, allows for a wide range of absorption and emission wavelengths. Early applications were primarily in photography, but their potential in biology was soon recognized. Over the years, modifications to the heterocyclic nuclei and the length of the polymethine chain have yielded a vast library of cyanine derivatives with tailored photophysical properties. caltagmedsystems.co.uk The introduction of reactive groups, such as N-hydroxysuccinimide (NHS) esters, has enabled the straightforward labeling of biomolecules like proteins and peptides, further expanding their utility in biological research. lumiprobe.com
Significance of Near-Infrared (NIR) Fluorescence in Biological Systems
The near-infrared (NIR) region of the electromagnetic spectrum, typically considered to be between 700 and 1700 nanometers, offers a unique "optical window" for in vivo imaging. lumiprobe.com Biological tissues have lower absorption and scattering of light in this range compared to the visible spectrum. lumiprobe.com This reduced interference from endogenous molecules like hemoglobin and melanin, along with diminished tissue autofluorescence, allows for deeper tissue penetration and a higher signal-to-background ratio. medchemexpress.com Consequently, NIR fluorescence imaging is a non-invasive technique that provides high-resolution images of anatomical structures and physiological processes in real-time, making it an invaluable tool in preclinical and clinical research. lumiprobe.comaxispharm.com
Overview of Sulfo-Cy7.5 NHS Ester Potassium as a Research Tool
This compound Potassium is a water-soluble, hydrophilic fluorescent dye that emits in the near-infrared spectrum. lumiprobe.combroadpharm.com Its structure is based on the cyanine dye framework and includes sulfonate groups that enhance its water solubility, a crucial feature for biological applications. nih.gov The key components of this compound are a trimethylene bridge, which contributes to its high quantum yield, and a linker arm terminating in an NHS ester. medchemexpress.combroadpharm.com This NHS ester group readily reacts with primary amine groups on proteins, peptides, and other biomolecules, allowing for the formation of stable covalent bonds. glpbio.com This bioconjugation capability makes this compound Potassium a versatile tool for creating targeted fluorescent probes for a wide array of research applications, including in vivo imaging, fluorescence microscopy, and flow cytometry. nih.gov
Properties of this compound Potassium
The utility of this compound Potassium in research is defined by its specific chemical and spectral properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C49H48K3N3O16S4 | glpbio.com |
| Molecular Weight | 1180.47 g/mol | medchemexpress.com |
| Excitation Maximum (λex) | ~778 nm | medchemexpress.comglpbio.com |
| Emission Maximum (λem) | ~797 nm | medchemexpress.comglpbio.com |
| Extinction Coefficient | 222,000 cm-1M-1 | medchemexpress.comglpbio.com |
| Fluorescence Quantum Yield | 0.21 | medchemexpress.comglpbio.com |
| Solubility | Water, DMF, DMSO | glpbio.com |
Detailed Research Findings
The unique properties of this compound Potassium have been leveraged in various research studies to develop advanced imaging agents. For instance, in the development of hybrid imaging probes, the related Sulfo-Cyanine7 carboxylic acid, which shares the same core fluorophore, has been successfully conjugated to targeting vectors for in vivo imaging. These studies have demonstrated the ability of the dye to provide excellent contrast for visualizing specific tissues, such as tumors, at extended time points post-injection.
In cell uptake studies, fluorescently labeled molecules using cyanine dyes have been instrumental. For example, a study involving a Sulfo-Cyanine7 labeled compound showed specific receptor-mediated internalization in cancer cells. The fluorescence of the dye allowed for clear visualization and quantification of cellular uptake, highlighting its utility in studying the interactions between targeted molecules and cells.
Furthermore, the bioconjugation potential of NHS esters of cyanine dyes is a cornerstone of their application. The ability to label proteins and peptides allows researchers to track the biodistribution and pharmacokinetics of these biomolecules in vivo. The high water solubility of sulfonated cyanine dyes like Sulfo-Cy7.5 is particularly advantageous for these applications, as it prevents aggregation and ensures compatibility with biological systems.
Properties
Molecular Formula |
C49H50KN3O16S4 |
|---|---|
Molecular Weight |
1104.3 g/mol |
IUPAC Name |
potassium (2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6-sulfo-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6-sulfo-8-sulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1 |
InChI Key |
HDBJLDCQQJVKRA-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)/CCC4)C.[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)CCC4)C.[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Bioconjugation Strategies for Sulfo Cy7.5 Nhs Ester Potassium
Chemical Synthesis of Sulfo-Cy7.5 NHS Ester Potassium Derivatives for Research Applications
The synthesis of heptamethine cyanine (B1664457) dyes like Sulfo-Cy7.5 is a complex process that has been refined to improve yield, stability, and water solubility. The core structure of these dyes consists of two nitrogen-containing heterocyclic rings, typically indolenine-based, connected by a polymethine chain. The addition of sulfonate groups is a key modification that enhances water solubility and reduces the tendency of the dye to aggregate, which can otherwise lead to fluorescence quenching. nih.govglenresearch.com
General synthetic strategies for sulfonated heptamethine cyanine dyes often involve the condensation of N-alkyl-substituted quaternary salts derived from 2,3,3-trimethylindole with a suitable polymethine chain precursor. researchgate.net One-pot methods have been developed to make the synthesis more convenient and economical by avoiding the isolation and purification of intermediate products. google.com These reactions are typically carried out by heating the heterocyclic base and an unsaturated bisaldehyde or its equivalent in a solvent mixture, such as 1-butanol (B46404) and benzene. researchgate.netgoogle.com
To create the amine-reactive NHS ester functionality, a linker arm with a terminal carboxylic acid is incorporated into one of the heterocyclic precursors. This carboxylic acid is then activated using N-hydroxysuccinimide, often with the aid of a carbodiimide (B86325) like EDC, to form the final NHS ester. nih.gov The "Sulfo-Cy7.5" designation indicates a sulfonated heptamethine cyanine dye with spectral properties similar to Indocyanine Green (ICG), but often with structural modifications like a trimethylene bridge to enhance quantum yield and photostability. lumiprobe.comtargetmol.com The potassium salt form ensures the compound's stability and solubility.
N-Hydroxysuccinimide (NHS) Ester Reaction Kinetics and Optimization for Amine Bioconjugation
The most common application of this compound is the covalent labeling of biomolecules through reaction with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins. broadpharm.com This reaction forms a stable amide bond. nih.gov
The reaction between an NHS ester and a primary amine is highly dependent on several factors, which must be optimized to ensure efficient and specific labeling while minimizing side reactions like hydrolysis of the NHS ester. nih.govlumiprobe.com
The pH of the reaction buffer is the most critical parameter. The optimal pH range for the aminolysis of NHS esters is between 8.3 and 9.0. broadpharm.com At a lower pH, the primary amine is protonated and thus not sufficiently nucleophilic to react. nih.gov At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired amine reaction and reducing the labeling yield. nih.govlumiprobe.com
Commonly used buffers include 0.1 M sodium bicarbonate or phosphate (B84403) buffer. broadpharm.com It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the dye. broadpharm.com The reaction is typically performed for several hours (e.g., 4 hours) at room temperature or overnight on ice. nih.gov
Table 1: Optimized Reaction Conditions for this compound Bioconjugation
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| pH | 8.3 - 9.0 | Balances amine reactivity (deprotonated state) with NHS ester stability (minimizes hydrolysis). broadpharm.com |
| Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Provides stable pH in the optimal range and is free of competing amines. broadpharm.com |
| Solvent | Aqueous buffer; DMSO or DMF for stock solution | Sulfo-Cy7.5 is water-soluble, but stock solutions are often made in anhydrous DMSO or DMF. broadpharm.combroadpharm.com |
| Temperature | Room Temperature or 4°C | Lower temperatures (4°C) can be used for longer incubation times to protect delicate biomolecules. nih.gov |
| Duration | 2-4 hours at Room Temp; Overnight at 4°C | Allows sufficient time for the reaction to proceed to completion. nih.govtocris.com |
| Molar Ratio | 10:1 to 20:1 (Dye:Protein) | A starting point for optimization; excess dye drives the reaction. Ratio must be optimized for each protein. tocris.com |
Labeling delicate biomolecules, such as proteins prone to denaturation, requires careful consideration of reaction conditions. The high water solubility of sulfonated cyanine dyes like Sulfo-Cy7.5 is a significant advantage in this context. lumiprobe.comyoutube.com It allows the reaction to be performed in a fully aqueous environment, avoiding the need for organic co-solvents like DMSO or DMF which can be detrimental to protein structure. lumiprobe.com
For sensitive proteins, performing the conjugation at a lower temperature (e.g., 4°C) for a longer period (overnight) can help preserve their native structure and function. nih.gov Furthermore, purification of the resulting conjugate is essential to remove unreacted dye and byproducts. Gel filtration chromatography is a common and gentle method for separating the labeled macromolecule from smaller, unbound molecules. nih.gov
Advanced Bioconjugation Chemistries Utilizing this compound Potassium
While direct amine labeling is the primary use of this compound, the reagent can also be integrated into more complex, multi-step bioconjugation paradigms.
NHS esters are instrumental in preparing biomolecules for "click chemistry," a set of bio-orthogonal reactions known for their high efficiency and specificity. lumiprobe.com To integrate Sulfo-Cy7.5 with a click chemistry approach, a two-step strategy is often employed. First, a different NHS ester, one that carries a clickable functional group (e.g., an alkyne or an azide), is reacted with the target biomolecule. broadpharm.com This initial reaction installs the clickable handle onto the protein or oligonucleotide.
Following purification, the now "clickable" biomolecule can be reacted with a Sulfo-Cy7.5 dye that has been synthesized with the complementary click handle (e.g., a Sulfo-Cy7.5-azide to react with an alkyne-modified protein). This modular approach allows for precise control over the conjugation site and stoichiometry. nih.gov Common click reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), the latter of which is copper-free and advantageous for use in living systems. broadpharm.com
An alternative to amine-reactive chemistry is thiol-reactive chemistry, which targets the sulfhydryl groups of cysteine residues. tocris.com This provides an orthogonal labeling strategy, which is particularly useful if the modification of lysine residues would impair the biomolecule's function. The most common thiol-reactive functional group is the maleimide (B117702). tocris.com
For this purpose, a maleimide derivative of the dye, such as Sulfo-Cy7.5 maleimide , is used. researchgate.net The maleimide group reacts specifically with thiol groups at a neutral pH (around 7.0-7.5) to form a stable thioether bond. tocris.com If the target protein has its cysteine residues forming disulfide bonds, a reducing agent like TCEP (tris-carboxyethylphosphine) must be added prior to conjugation to free up the thiol groups for reaction. tocris.com This approach offers site-specificity when a protein has a limited number of accessible cysteine residues.
Table 2: Comparison of NHS Ester and Maleimide Conjugation Chemistries
| Feature | This compound | Sulfo-Cy7.5 Maleimide |
|---|---|---|
| Target Residue | Primary Amines (Lysine, N-terminus) broadpharm.com | Thiols (Cysteine) researchgate.net |
| Reaction pH | 8.3 - 9.0 broadpharm.com | 7.0 - 7.5 tocris.com |
| Bond Formed | Amide nih.gov | Thioether |
| Orthogonality | Can be used when thiols are needed for other modifications. | Can be used when amines are critical for function. tocris.com |
| Pre-treatment | Generally none required. | May require reduction of disulfide bonds with TCEP or DTT. tocris.com |
Purification and Characterization of Sulfo-Cy7.5 Labeled Bioconjugates
Following the conjugation of this compound to a biomolecule, a critical step is the purification of the resulting bioconjugate to remove unreacted dye and other residual components from the reaction mixture. Subsequent characterization is essential to validate the success of the conjugation and to determine key parameters such as the degree of labeling.
The separation of fluorescently labeled bioconjugates from unconjugated dye is paramount for accurate downstream applications. Several chromatographic methods are employed for this purpose, with the choice depending on the properties of the biomolecule and the dye.
Size-Exclusion Chromatography (SEC): This is one of the most common methods for purifying bioconjugates. SEC separates molecules based on their size. The larger bioconjugate will elute from the column faster than the smaller, unconjugated Sulfo-Cy7.5 dye. Gel filtration columns, such as those with Sephadex G-25 resin, are frequently used for this purpose. researchgate.net The process typically involves loading the reaction mixture onto the column and eluting with a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. researchgate.net
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since the Sulfo-Cy7.5 dye possesses sulfonate groups, it is negatively charged. broadpharm.commedchemexpress.com IEX can be an effective purification method, particularly when the charge of the bioconjugate differs significantly from that of the free dye. dtic.mil
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for purifying and analyzing labeled peptides and oligonucleotides. nih.govnih.gov The separation is achieved using a non-polar stationary phase and a polar mobile phase, often a gradient of acetonitrile (B52724) in water. nih.gov The identity of the purified conjugate is confirmed by monitoring the column eluent at wavelengths corresponding to both the biomolecule (e.g., 220 nm or 280 nm for peptides and proteins) and the Sulfo-Cy7.5 dye (around 780 nm). nih.govresearchgate.net
Table 1: Comparison of Chromatographic Techniques for Sulfo-Cy7.5 Bioconjugate Purification
| Technique | Principle of Separation | Primary Application | Advantages | Considerations |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Proteins, Antibodies | Gentle conditions, preserves protein structure. | Lower resolution compared to HPLC. |
| Ion-Exchange Chromatography (IEX) | Net Charge | Proteins, Peptides | High capacity, effective for charge differences. dtic.mil | Requires optimization of buffer pH and ionic strength. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Peptides, Oligonucleotides | High resolution and purity. nih.govnih.gov | Can be denaturing for some proteins. |
Once purified, the bioconjugate must be thoroughly characterized to confirm successful labeling and to quantify the number of dye molecules attached to each biomolecule.
Spectroscopic Analysis: UV-Vis spectroscopy is a fundamental tool for characterizing Sulfo-Cy7.5 bioconjugates. Cyanine dyes, including Sulfo-Cy7.5, exhibit strong absorption in the near-infrared (NIR) region of the spectrum. acs.org The absorption spectrum of the purified conjugate will show the characteristic peak of the biomolecule (e.g., ~280 nm for proteins) and the distinct absorption maximum of the Sulfo-Cy7.5 dye. The absorption maximum for Sulfo-Cy7.5 is approximately 778-788 nm, with a molar extinction coefficient often cited around 222,000 L⋅mol⁻¹⋅cm⁻¹. broadpharm.comlumiprobe.com
The Degree of Labeling (DOL) , which is the average number of dye molecules per biomolecule, can be calculated using the Beer-Lambert law by measuring the absorbance at the maxima for the protein and the dye.
The fluorescence emission spectrum is also a key indicator of successful conjugation. Sulfo-Cy7.5 exhibits a fluorescence emission maximum at approximately 808 nm. axispharm.com The presence of this emission peak in the purified product confirms the covalent attachment of the fluorescent dye.
Table 2: Spectroscopic Properties of Sulfo-Cy7.5
| Parameter | Typical Value | Reference |
| Absorption Maximum (λabs) | ~778 - 788 nm | lumiprobe.comaxispharm.com |
| Emission Maximum (λem) | ~797 - 808 nm | broadpharm.comaxispharm.com |
| Molar Extinction Coefficient (ε) | ~222,000 L⋅mol⁻¹⋅cm⁻¹ | broadpharm.comlumiprobe.com |
Mass Spectrometric Validation: Mass spectrometry (MS) provides a definitive confirmation of conjugation by measuring the precise molecular weight of the bioconjugate. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are commonly used. nih.govchromatographyonline.com The mass spectrum of the conjugate will show a mass increase corresponding to the addition of one or more Sulfo-Cy7.5 molecules to the biomolecule. This allows for the unambiguous determination of the number of dye molecules attached and can reveal the presence of different species (e.g., molecules with one, two, or more dyes). nih.govnih.gov This information is crucial for ensuring the homogeneity of the labeled product and for understanding its properties in subsequent applications.
Applications in Advanced Bioimaging Research
Near-Infrared Fluorescence Imaging in Preclinical Models
The use of Sulfo-Cy7.5 NHS ester in preclinical models is primarily driven by its favorable characteristics for in vivo imaging. The NIR fluorescence minimizes signal attenuation and light scattering by tissues like skin, muscle, and blood, resulting in higher-contrast images of deep-seated structures.
Deep Tissue Imaging Capabilities and Limitations
The primary capability of Sulfo-Cy7.5 lies in its emission wavelength, which falls within the NIR "optical window." This spectral region offers minimal absorbance by endogenous biomolecules like hemoglobin and water, thereby permitting deeper light penetration into tissues. Studies have demonstrated that NIR dyes like Cy7 are superior to fluorochromes with shorter wavelengths (e.g., Cy3, Cy5, Cy5.5) for visualizing structures located deep within an animal model. In comparative studies, while smaller, superficial tumors could be labeled by various cyanine (B1664457) dyes, larger and deeper tumors were labeled well only by Cy7, highlighting its advantage in overcoming tissue attenuation.
However, there are limitations. The spatial resolution of deep tissue fluorescence imaging can be affected by light scattering, which can blur the signal. Furthermore, the degree of labeling (DOL) of a biomolecule with the dye can impact its biodistribution and clearance, potentially altering the pharmacokinetics of the labeled molecule. High dye conjugation can sometimes lead to increased uptake in organs like the liver, which can complicate the interpretation of targeting specificity.
Longitudinal Monitoring of Labeled Biomolecules in Living Organisms
The high photostability and bright fluorescence of Sulfo-Cy7.5 make it an effective tool for longitudinal studies, allowing researchers to monitor the location and concentration of labeled biomolecules over extended periods in living organisms. biorxiv.org This non-invasive monitoring provides critical insights into biological processes, drug delivery, and disease progression.
A key application is tracking the fate of therapeutic antibodies. In one study, the antibody trastuzumab was labeled with Sulfo-Cy7.5 to monitor its distribution in a mouse xenograft model of breast cancer metastasis to bone. The fluorescent signal from the labeled antibody was tracked in vivo at multiple time points, with ex vivo analysis of major organs performed at 72 hours and 120 hours (5 days) post-injection to quantify accumulation in target and off-target tissues. biorxiv.org Similarly, another study involving a HER2-specific Affibody molecule labeled with a spectrally similar dye (DyLight-750) demonstrated that the fluorescent signal in tumors could be detected for several days, with images taken at 24, 48, 72 hours, and five days post-injection. researchgate.net This capacity for multi-day imaging is crucial for evaluating the pharmacokinetics and therapeutic window of targeted agents.
| Labeled Biomolecule | Target | Imaging Time Points | Key Finding |
|---|---|---|---|
| Trastuzumab-Sulfo-Cy7.5 | HER2-expressing breast cancer cells (MDA-MB-361) in bone | 72 hours and 120 hours | Demonstrated sustained accumulation in bone-metastatic tumors over five days, allowing for quantitative biodistribution analysis. biorxiv.org |
| Affibody-DyLight-750 | HER2-positive tumors (BT-474) | Up to 5 days | Tumor-originated fluorescence was detectable for several days post-injection, confirming long-term signal retention at the target site. researchgate.net |
Receptor-Specific Uptake and Biodistribution Analysis in Animal Models
Conjugating this compound to ligands that target specific cellular receptors enables detailed analysis of receptor-specific uptake and whole-body biodistribution. This is vital for assessing the targeting efficiency and off-target accumulation of novel drugs and diagnostic agents.
For example, HER2-specific Affibody molecules conjugated with NIR dyes have been used to visualize HER2 expression in breast cancer xenograft models. nih.govnih.gov In these studies, in vivo imaging revealed rapid and specific accumulation of the probe in HER2-positive tumors, with maximal fluorescence reached within hours. nih.gov In contrast, HER2-negative tumors showed no significant signal retention. nih.gov Ex vivo analysis of dissected organs confirmed these findings, typically showing high signal in the tumor and kidneys (due to renal clearance of the small Affibody molecule) and low signal in other major organs like the liver, spleen, and muscle. researchgate.net This demonstrates the high specificity of the probe for its target receptor. Such studies are crucial for validating the targeting moiety and ensuring that the fluorescent label does not unduly alter the biodistribution profile. researchgate.net
| Tumor Model | HER2 Expression | Probe Accumulation | Primary Clearance Route |
|---|---|---|---|
| BT-474 | High | High and specific signal retention in tumor volume. researchgate.net | Kidneys researchgate.net |
| MDA-MB-468 | Negative | No significant signal retention in tumor volume. researchgate.netnih.gov | Kidneys researchgate.net |
Development of Targeted Molecular Probes for Molecular Imaging
The versatility of this compound chemistry is central to the development of sophisticated molecular probes designed for highly specific molecular imaging tasks.
Conjugation to Targeting Ligands for Specific Biomarker Detection
The NHS ester group of the dye reacts efficiently and specifically with primary amine groups (-NH2), which are readily available on proteins and peptides, most notably on the side chain of lysine (B10760008) residues. nih.gov This reaction forms a stable amide bond, covalently linking the fluorescent dye to the targeting ligand. This bioconjugation process is fundamental to creating targeted probes.
A wide array of targeting ligands can be labeled with Sulfo-Cy7.5, including:
Monoclonal Antibodies: Such as trastuzumab, for targeting cell surface receptors like HER2. biorxiv.org
Antibody Fragments and Engineered Scaffolds: Such as Affibody molecules, which are smaller than antibodies and offer advantages like rapid tumor penetration and faster clearance from non-target tissues. nih.govnih.gov
Peptides: For targeting various receptors or cellular processes.
Small Molecules: For specific binding to enzymes or other intracellular targets.
The resulting fluorescently labeled biomolecule can then be used to detect and quantify the expression of specific biomarkers in vivo, providing a visual readout of the molecular landscape of a disease.
Hybrid Imaging Probe Design Integrating Optical and Other Modalities
To leverage the strengths of different imaging techniques, Sulfo-Cy7.5 and its derivatives are used in the design of hybrid or multimodal imaging probes. These probes combine the optical signal from the fluorescent dye with a signal detectable by another modality, such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI). PET offers deep tissue penetration and quantitative whole-body imaging, while fluorescence imaging provides high resolution for surface and intraoperative guidance. nih.gov
In one such approach, a derivative of Sulfo-Cy7 was conjugated to a scaffold containing a fusarinine C (FSC) chelator for the PET radionuclide Gallium-68. nih.gov This created a dual-modality probe for both PET and optical imaging. nih.gov While this particular study noted that the Sulfo-Cy7 conjugate exhibited high lipophilicity, which led to non-optimal biodistribution, it demonstrated the feasibility of the design principle. nih.gov Such hybrid probes allow for a comprehensive assessment of a disease state, from whole-body staging using PET to detailed surgical guidance using NIR fluorescence, all with a single injected agent.
Intracellular and Subcellular Imaging Applications
The ability to visualize molecular processes within living cells is crucial for understanding cellular function. This compound, with its amine-reactive N-hydroxysuccinimide (NHS) ester group, readily forms stable amide bonds with primary amines on proteins. This property makes it a valuable tool for labeling and tracking intracellular components.
Tracking Protein Dynamics in Cellular Environments
While direct tracking of the dynamics of specific intracellular proteins using this compound is not extensively documented in dedicated studies, the fundamental principles of its application in protein labeling provide a basis for such research. The covalent attachment of the dye to proteins of interest allows for their visualization and monitoring within the cellular environment. The high fluorescence quantum yield and photostability of Sulfo-Cy7.5 enhance its suitability for live-cell imaging, where long-term observation is often necessary to capture dynamic processes.
The general workflow for such an application would involve the introduction of the this compound-labeled protein into cells, for example, via microinjection or other delivery methods. Subsequent imaging using fluorescence microscopy techniques can then be employed to track the movement, localization, and potential interactions of the labeled protein in real-time. The near-infrared emission of Sulfo-Cy7.5 is particularly advantageous in minimizing phototoxicity to the cells during prolonged imaging sessions.
Membrane and Organelle Labeling for Research Purposes
A significant application of NHS esters, including Sulfo-Cy7.5, is in the non-specific labeling of all membrane proteins, a technique referred to as pan-membrane-protein labeling. This approach provides a comprehensive view of the cell surface and membrane dynamics. The NHS ester reacts with the exposed amine groups of proteins on the outer surface of live cells, resulting in a uniform and high-density labeling of the plasma membrane. This technique has been instrumental in visualizing complex and previously elusive membrane topologies and cell-cell interactions.
Research using this method has provided insights into:
Membrane Topology and Dynamics: High-resolution imaging of cells with pan-membrane-protein labeling has revealed intricate details of the cell surface, including microvilli and membrane fibers.
Cell-Cell Interactions: In co-culture systems, cells separately labeled with different colored NHS ester dyes (e.g., sulfo-Cyanine3 and sulfo-Cyanine5) have been used to study intercellular transfer of materials and direct cell-cell communication. For instance, the formation of tunneling nanotubes (TNTs) that facilitate this transfer has been visualized.
Endocytosis and Vesicle Trafficking: The labeling of membrane proteins allows for the study of their internalization through endocytosis. For example, the endocytosis of insulin receptors has been investigated using this technique.
This pan-labeling strategy serves as a powerful counterstain in multicolor imaging experiments, providing a clear outline of the cell and its membranes in relation to specifically labeled organelles or proteins.
Ex Vivo Tissue Analysis and Imaging Techniques
Following in vivo studies where this compound-labeled probes are administered, ex vivo analysis of harvested organs and tissues is a critical step to obtain a more detailed and quantitative assessment of the probe's distribution and localization. The strong and stable fluorescence of Sulfo-Cy7.5 facilitates this analysis.
Biodistribution studies often involve imaging the whole organs immediately after dissection to determine the accumulation of the labeled molecule in tissues such as the liver, spleen, kidneys, and tumor sites. The near-infrared signal allows for deep tissue imaging even in excised organs, providing a clear picture of the probe's localization.
For more detailed microscopic analysis, tissues can be sectioned and imaged with fluorescence microscopy. This allows for the visualization of the labeled probe at a cellular and subcellular level within the tissue architecture. While specific protocols for the use of this compound in advanced ex vivo techniques like tissue clearing are not yet widely established, its spectral properties make it a promising candidate for such applications, which aim to make large tissue samples transparent for deep 3D imaging.
Data Tables
Table 1: Chemical Properties of this compound Potassium
| Property | Value |
| Molecular Formula | C49H48K3N3O16S4 |
| Molecular Weight | 1180.5 g/mol lumiprobe.com |
| Appearance | Dark green solid hoelzel-biotech.com |
| Solubility | Good in water, DMF, and DMSO lumiprobe.comhoelzel-biotech.com |
| Storage Conditions | -20°C in the dark lumiprobe.comhoelzel-biotech.com |
Table 2: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum | 778 nm lumiprobe.com |
| Emission Maximum | 797 nm lumiprobe.com |
| Molar Extinction Coefficient | 222,000 L·mol⁻¹·cm⁻¹ lumiprobe.com |
| Fluorescence Quantum Yield | 0.21 lumiprobe.com |
Fundamental Photophysical and Spectroscopic Investigations
Fluorescence Correlation Spectroscopy (FCS) Studies on Blinking Kinetics and Dark States
Fluorescence Correlation Spectroscopy (FCS) is a powerful technique used to study the dynamics of fluorescent molecules at low concentrations by analyzing fluctuations in their fluorescence intensity. biophysics.orgsetabiomedicals.com For cyanine (B1664457) dyes like Sulfo-Cy7.5, FCS is instrumental in characterizing phenomena such as fluorescence intermittency, or "blinking," which involves reversible transitions to non-fluorescent "dark" states. nih.govrsc.org These blinking kinetics can occur on timescales ranging from microseconds to many seconds. nih.govnih.gov
Research on related cyanine dyes, such as Cy5, using FCS has revealed that blinking is a complex process influenced by the dye's local environment. nih.govnih.gov The transitions into and out of dark states provide a sensitive probe of molecular-scale dynamics. The primary dark state for cyanine dyes is often a photo-induced cis-isomer, which is non-fluorescent. oup.com The kinetics of this blinking, specifically the on- and off-times, can be quantified by fitting the autocorrelation function derived from the FCS measurements. nih.gov
Studies have shown that these blinking kinetics can be modulated by several factors:
Molecular Environment: The local viscosity and steric hindrance around the dye can alter the rate of trans-cis isomerization and, consequently, the blinking behavior. oup.com
Excitation Intensity: Higher laser power can increase the rate of transition to dark states.
Oxygen Concentration: In deoxygenated aqueous solutions, some cyanine dyes exhibit pronounced, long-lived blinking on the order of seconds. nih.govaip.org
This tunable blinking has been exploited in various applications, demonstrating that the photophysical instability of cyanine dyes can be harnessed as a valuable source of information. nih.govoup.com
Fluorescence Lifetime Measurements for Elucidating Photoisomerization Processes
Fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is a key photophysical parameter. For cyanine dyes, this property is intimately linked to their structural dynamics, particularly trans-cis photoisomerization. nih.govacs.org This isomerization process is a major non-radiative decay pathway that competes with fluorescence, often resulting in the relatively low fluorescence quantum yields of cyanine dyes. acs.org
Time-resolved fluorescence measurements are crucial for understanding these ultrafast processes. nih.gov Studies on heptamethine cyanine dyes have shown that upon excitation, the molecule can twist around one of the double bonds in its polymethine chain, leading to the formation of a short-lived, non-emissive cis-isomer. oup.comaip.org This process is highly dependent on the local environment; for instance, increased viscosity can hinder the isomerization, leading to a longer fluorescence lifetime and higher quantum yield. nih.gov
Recent investigations into the photophysics of Sulfo-Cy7 (a closely related dye) using transient state (TRAST) spectroscopy and fluorescence lifetime measurements have uncovered more complex isomerization pathways. nih.govacs.org These studies indicate the formation of an additional, red-emissive photoisomerized state, suggesting a multi-step isomerization process. nih.govacs.org This finding has significant implications for applications in single-molecule and super-resolution imaging, as this alternative emissive species can affect experimental readouts. nih.gov The fluorescence lifetime of cyanine dyes is therefore not a static property but a dynamic reporter on the conformational state of the molecule.
| Cyanine Dye | Fluorescence Lifetime (ns) | Solvent / Conditions | Source(s) |
| Cy5 | 1.0 | PBS | ucsd.edu |
| Cy5.5 | 1.0 | PBS | ucsd.edu |
| Indocyanine Green (ICG) | 0.52 | Water | ucsd.edu |
| ICG | 0.97 | DMSO | nih.gov |
An interactive version of the data table is available.
Surface-Enhanced Raman Spectroscopy (SERS) Applications for Enhanced Detection
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or very near plasmonic nanostructures, such as gold or silver nanoparticles. nih.govnih.gov This enhancement allows for the detection of analytes at extremely low concentrations, providing detailed molecular fingerprint information. rsc.orgrsc.org
The application of SERS to the detection of dyes, including cyanines, is a well-established field. rsc.orgrsc.org For a molecule like Sulfo-Cy7.5, SERS offers a powerful method for detection and identification, even from complex mixtures or on surfaces. rsc.org The enhancement arises from two primary mechanisms: an electromagnetic mechanism, due to localized surface plasmon resonance in the nanostructure, and a chemical mechanism, involving charge-transfer between the molecule and the SERS substrate. nih.gov
Research has demonstrated that SERS can be used for:
Trace Detection: Identifying minute quantities of dyes that would be undetectable by conventional Raman spectroscopy. nih.gov
Multiplexed Analysis: Simultaneously detecting multiple different dyes in a mixture, as each will produce its own unique SERS spectrum. rsc.org
In-situ Analysis: Characterizing dyes directly on various surfaces, such as on paper in historical documents or conjugated to biomolecules. rsc.orgresearchgate.net
A recent study specifically investigated the SERS of various cyanine dyes to optimize their use as labels for plasmonic nanotags, highlighting the importance of selecting the appropriate metal core and molecular label for maximum signal enhancement. lumiprobe.com By tethering Sulfo-Cy7.5 NHS ester to a SERS-active substrate, its characteristic vibrational modes can be significantly amplified, enabling highly sensitive detection schemes. elsevierpure.com
Computational and Theoretical Modeling of Sulfo-Cy7.5 Photophysical Behavior
Computational and theoretical modeling provides indispensable insights into the electronic structure and photophysical dynamics of cyanine dyes, complementing experimental findings. thaiscience.infodntb.gov.ua Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to calculate the properties of these molecules in their ground and excited states. thaiscience.inforesearchgate.net
Modeling cyanine dyes presents a significant theoretical challenge due to the electronic nature of their π-conjugated system. nih.gov Standard TD-DFT approaches have been shown to sometimes inaccurately predict the absorption energies of cyanines. nih.gov Nevertheless, these methods are valuable for understanding key aspects of their behavior:
Molecular Geometry and Spectra: Theoretical calculations can predict the stable conformations of the dye and simulate its absorption and emission spectra. researchgate.net Researchers have used DFT/TD-DFT to investigate the relationship between molecular structure and spectroscopic properties for various cyanine dyes. thaiscience.info
Photoisomerization Pathways: On-the-fly dynamics simulations can model the trans-cis isomerization process, revealing the complex potential energy surfaces involved. acs.org These studies have shown that the isomerization is dynamically controlled by the presence of conical intersections, which are points where the ground and excited state potential energy surfaces cross, facilitating rapid, non-radiative decay. aip.orgacs.org
Environmental Effects: The influence of the solvent or local environment on the photophysical properties can be incorporated into models using approaches like the polarizable continuum model (PCM), providing a more realistic simulation of the dye's behavior in solution. thaiscience.info
By assessing the performance of various DFT functionals and basis sets, researchers can develop robust theoretical protocols for accurately predicting the absorption and fluorescence characteristics of cyanine dyes, aiding in the rational design of new probes with tailored properties. dntb.gov.uamdpi.com
Research Applications in Molecular and Cellular Biology
Protein and Peptide Labeling for Functional Studies
The ability to covalently attach Sulfo-Cy7.5 to proteins and peptides via its NHS ester group has opened up numerous avenues for investigating their function and dynamics within complex biological systems. The NHS ester reacts efficiently with primary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues, to form a stable amide bond. broadpharm.com This straightforward conjugation chemistry makes it a widely used reagent for creating fluorescently tagged proteins and peptides. broadpharm.comlumiprobe.com
Investigation of Protein Distribution and Dynamics
The near-infrared emission of Sulfo-Cy7.5 allows for deep tissue penetration with minimal autofluorescence, making it an ideal probe for in vivo imaging and tracking of labeled proteins. axispharm.comantibodies.comaxispharm.com Researchers can visualize the localization, movement, and clearance of specific proteins in real-time within living organisms. This is crucial for understanding protein function in its native context, studying disease progression, and evaluating the biodistribution of therapeutic proteins. For instance, antibodies labeled with Sulfo-Cy7.5 can be used to track their accumulation at tumor sites, providing insights into the efficacy of targeted cancer therapies. antibodies.com
Enzymatic Reaction Monitoring via Fluorescent Labeling
While direct monitoring of enzymatic reactions with Sulfo-Cy7.5 NHS ester is less common, the dye can be used to label substrates or inhibitors to study enzyme activity indirectly. By attaching the fluorophore to a molecule that interacts with an enzyme, researchers can monitor changes in fluorescence upon binding or cleavage. broadpharm.com For example, a substrate can be labeled with a fluorophore and a quencher. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be correlated with enzyme activity. This principle is fundamental to many fluorescence-based enzyme assays. mdpi.combmglabtech.com
Nucleic Acid and Oligonucleotide Labeling for Genetic and Transcriptomic Research
This compound is also a valuable tool for labeling nucleic acids and oligonucleotides, enabling research in genetics and transcriptomics. lumiprobe.comantibodies.com Amine-modified oligonucleotides can be readily conjugated with this compound, creating fluorescent probes for various applications. genelink.com These labeled probes are used in techniques such as fluorescence in situ hybridization (FISH) to visualize the location of specific DNA or RNA sequences within cells and tissues. In the context of transcriptomics, labeled oligonucleotides can be used as primers or probes in microarray and quantitative PCR (qPCR) experiments to study gene expression levels. The high quantum yield and photostability of Sulfo-Cy7.5 contribute to the sensitivity and accuracy of these assays. axispharm.comaxispharm.com
Nanoparticle and Biopolymer Functionalization for Research Applications
The functionalization of nanoparticles and biopolymers with this compound has significantly advanced their application in biomedical research, particularly in the field of in vivo imaging. nih.gov By incorporating the dye onto the surface of nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), researchers can track their biodistribution, accumulation at target sites, and clearance from the body. nih.govunito.it This is critical for the development of targeted drug delivery systems and diagnostic imaging agents. The high water solubility of the sulfo- version of the dye is particularly advantageous for these applications, as it prevents aggregation in aqueous environments. axispharm.com
Application in Drug Design and Delivery Research as a Labeling Agent
The ability to fluorescently tag therapeutic molecules and their delivery vehicles is paramount in drug design and delivery research. This compound serves as a powerful labeling agent in this field, allowing for the visualization and quantification of drug delivery processes. lumiprobe.combroadpharm.com
Fluorescent Labeling for Antibody-Drug Conjugate (ADC) Development Research
In the development of antibody-drug conjugates (ADCs), understanding the trafficking and fate of the ADC is crucial for optimizing its therapeutic efficacy. thermofisher.com By labeling the antibody component with Sulfo-Cy7.5, researchers can track the ADC as it binds to its target on the cell surface, is internalized, and traffics through intracellular compartments. thermofisher.com The near-infrared fluorescence of the dye allows for these processes to be monitored in both cell culture and in vivo models, providing valuable data on the efficiency of drug delivery to the target cells and the subsequent release of the cytotoxic payload. thermofisher.com
Compound Information
| Compound Name |
| This compound Potassium |
| Indocyanine green (ICG) |
| Poly(lactic-co-glycolic acid) (PLGA) |
Data Tables
Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~778 - 788 nm | broadpharm.comaxispharm.comantibodies.com |
| Emission Maximum | ~797 - 808 nm | broadpharm.comaxispharm.comantibodies.com |
| Molar Extinction Coefficient | ~222,000 cm⁻¹M⁻¹ | broadpharm.comantibodies.com |
| Quantum Yield | ~0.21 | broadpharm.com |
| Stokes Shift | ~20 nm | axispharm.com |
Research Applications and Key Findings
| Application Area | Key Findings and Research Examples | Reference |
| Protein and Peptide Labeling | Used to track the in vivo distribution of labeled antibodies for cancer therapy research. | antibodies.com |
| Nucleic Acid Labeling | Employed for labeling amine-modified oligonucleotides for use as hybridization probes. | lumiprobe.comgenelink.com |
| Nanoparticle Functionalization | Enabled the in vivo tracking of PLGA nanoparticles for targeted drug delivery studies. | nih.govunito.it |
| ADC Research | Utilized to monitor the cellular uptake and trafficking of antibody-drug conjugates. | thermofisher.com |
Application in Proteolysis Targeting Chimera (PROTAC) Research for Target Validation
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. researchgate.netnih.gov This technology holds immense promise for targeting proteins previously considered "undruggable." nih.gov A critical step in the development of novel PROTACs is the validation of their intended biological action, specifically, the engagement with the target protein and the subsequent induction of its degradation. The conjugation of a fluorescent probe to a PROTAC molecule creates a powerful tool for visually tracking its distribution, target engagement, and efficacy in living cells and organisms.
This compound is a water-soluble, near-infrared fluorescent dye that is ideally suited for creating such fluorescently-labeled PROTACs. dntb.gov.uaaxispharm.com Its N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amine groups present on the PROTAC molecule, such as those found on a linker component. nih.gov The resulting fluorescent PROTAC can then be used in a variety of assays to validate its function.
The near-infrared emission of Sulfo-Cy7.5 is particularly advantageous for these applications, as it minimizes background autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging studies. axispharm.comrhhz.net
Detailed Research Findings:
While specific studies detailing the use of this compound-labeled PROTACs are emerging, the principles of their application are well-established through research on similar fluorescently-labeled PROTACs. These studies demonstrate that fluorescent PROTACs can be used to:
Visualize Cellular Uptake and Distribution: Fluorescently tagged PROTACs allow for direct visualization of their penetration into cells and their subcellular localization using techniques like fluorescence microscopy. This is a critical first step in validating that the PROTAC can reach its intracellular target.
Monitor Target Engagement: The binding of a fluorescent PROTAC to its target protein can be monitored through various biophysical and imaging techniques. For instance, changes in the fluorescence polarization or the use of Förster Resonance Energy Transfer (FRET)-based assays can provide quantitative data on target engagement within the cellular environment.
Quantify Target Protein Degradation: A key application is the direct visualization and quantification of target protein knockdown. In-Cell Western assays, for example, can utilize the fluorescent signal from the labeled PROTAC or a secondary antibody to a fluorescently-tagged primary antibody to measure the reduction in the target protein levels after treatment. nih.gov This provides a higher-throughput alternative to traditional Western blotting for assessing PROTAC efficacy.
In Vivo Imaging of PROTAC Distribution and Target Engagement: The near-infrared properties of Sulfo-Cy7.5 are especially valuable for non-invasive in vivo imaging in animal models. rhhz.netnih.gov This allows researchers to study the pharmacokinetics and biodistribution of the PROTAC, as well as to visualize its accumulation at the tumor site or other tissues of interest and correlate it with target protein degradation. Research on theranostic PROTACs, which combine therapeutic action with diagnostic imaging, highlights the potential of using NIR fluorophores to monitor the degradation of key protein targets like BRD4 in real-time within a tumor. rhhz.net
The table below summarizes the key characteristics of this compound that make it a suitable candidate for developing fluorescent PROTACs for target validation.
| Property | Value/Description | Significance for PROTAC Target Validation |
| Excitation Maximum | ~778 nm | Enables deep tissue penetration and minimizes autofluorescence. |
| Emission Maximum | ~797 nm | Allows for clear detection with appropriate imaging systems. |
| Functional Group | N-hydroxysuccinimide (NHS) ester | Facilitates covalent conjugation to primary amines on the PROTAC molecule. nih.gov |
| Solubility | Water-soluble | Simplifies labeling procedures in aqueous buffers and improves the biocompatibility of the resulting PROTAC conjugate. dntb.gov.ua |
The following table provides a conceptual overview of data that could be generated from studies using a Sulfo-Cy7.5-labeled PROTAC for target validation, based on findings from related research.
| Assay | Example Finding | Implication for Target Validation |
| Confocal Microscopy | Punctate fluorescent signals observed in the cytoplasm of treated cells. | Demonstrates cellular uptake and localization of the PROTAC. |
| In-Cell Western | Dose-dependent decrease in the fluorescence intensity corresponding to the target protein. | Quantifies the degradation of the target protein induced by the PROTAC. nih.gov |
| Flow Cytometry | A shift in the fluorescence profile of cells treated with the fluorescent PROTAC, indicating binding to the target. | Confirms target engagement at the single-cell level. |
| In Vivo Imaging (Animal Model) | Accumulation of NIR fluorescence at the tumor site. | Shows that the PROTAC preferentially localizes to the target tissue. nih.gov |
Comparative Analysis and Future Research Directions
Performance Comparison with Other Cyanine (B1664457) Dye Analogs in Research Settings
Sulfo-Cy7.5 NHS ester is a water-soluble, hydrophilic NIR dye that is often compared to other heptamethine cyanine dyes like Indocyanine Green (ICG) and other derivatives in the Cy® family, such as Cy7® and Cy5.5®. lumiprobe.com The defining features of Sulfo-Cy7.5 include its sulfonate groups, which enhance water solubility, and a trimethylene bridge in its structure. lumiprobe.comcambridge.org These modifications are designed to improve its performance in aqueous biological environments. cambridge.org
Quantum yield (Φ) and photostability are critical metrics for fluorescent probes, determining the brightness and longevity of the signal. Sulfo-Cy7.5 exhibits a favorable quantum yield compared to some of its predecessors. For instance, the trimethylene bridge in the Sulfo-Cy7.5 structure contributes to a higher quantum yield compared to ICG. lumiprobe.com Similarly, the related Sulfo-Cy7 has been reported to have a quantum yield 20% higher than the original Cy7® fluorophore, along with improved photostability. lumiprobe.com
The photostability of cyanine dyes is a known challenge, as they can undergo photoisomerization and degradation under light exposure. cambridge.orgnih.gov However, Sulfo-Cy7.5 is noted for its high photostability, making it suitable for long-term imaging experiments. axispharm.com The introduction of a ring structure into the polymethine chain is a known strategy to increase both thermal and photostability by making the molecule more rigid and reducing energy loss through molecular vibrations. rsc.org
| Cyanine Dye Analog | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| This compound | 778 | 797 | 0.21 | lumiprobe.combroadpharm.com |
| Cy5.5® monosuccinimidyl ester | 683 | 703 | 0.27 | aatbio.com |
| ICG (Indocyanine Green) | Structure and spectra resemble Sulfo-Cy7.5, but has a lower quantum yield. | Lower than Sulfo-Cy7.5 | lumiprobe.com | |
| Sulfo-Cy7 | Improved analog of Cy7® | ~20% higher than Cy7® | lumiprobe.com |
A significant advantage of this compound is its operation within the NIR window (approximately 700-900 nm). axispharm.com Biological tissues have reduced absorption and scattering in this spectral range, leading to minimal background autofluorescence. axispharm.comaxispharm.com This results in a higher signal-to-noise ratio and allows for deeper tissue penetration, making Sulfo-Cy7.5 and similar NIR dyes ideal for in vivo imaging applications. axispharm.comaatbio.com The enhanced water solubility provided by its sulfonate groups also helps to minimize non-specific binding and aggregation in aqueous environments, further contributing to a reduction in background signals. cambridge.orgaxispharm.com
Strategies for Further Optimizing Photophysical Properties of Sulfo-Cy7.5 Derivatives
Research continues to focus on refining the properties of cyanine dyes for more demanding applications. Several strategies are being explored to optimize derivatives of Sulfo-Cy7.5:
Structural Modification: Introducing substitutions on the polymethine chain or the terminal heterocyclic groups can fine-tune photophysical properties. rsc.orgresearchgate.net For example, adding a cyclopentene (B43876) ring to the polymethine chain has been shown to increase molecular rigidity and photostability. rsc.org
Heavy Atom Substitution: For applications in photodynamic therapy (PDT), the inherently low singlet oxygen quantum yield of many cyanine dyes is a limitation. nih.govnih.gov Decorating the cyanine core with heavy atoms like bromine or iodine can enhance intersystem crossing, leading to more efficient generation of reactive oxygen species. nih.gov
Controlling Aggregation: The tendency of cyanine dyes to form aggregates in aqueous solutions can quench fluorescence. While sulfonation improves solubility, further strategies involving conjugation to hydrophilic polymers or encapsulation within nanoparticles can prevent aggregation and maintain high fluorescence output. nih.gov
Computational Design: Advances in quantum mechanical investigations are helping to better understand the electronic nature of cyanine dyes. acs.org Although standard computational models have struggled to accurately predict their absorption spectra, newer approaches are being developed to aid in the rational design of new dyes with specific, optimized properties. acs.org
Novel Research Avenues for this compound Potassium in Emerging Technologies
The favorable characteristics of this compound potassium open up avenues for its use in cutting-edge research and technology:
Phototheranostics: There is growing interest in using cyanine dyes as "theranostic" agents, which combine diagnostic imaging with therapy. nih.gov Sulfo-Cy7.5's strong NIR absorption makes it a candidate for photothermal therapy (PTT), where absorbed light is converted into localized heat to destroy target cells. nih.gov By modifying its structure, it could also be adapted for PDT, offering a single agent for both imaging and treatment. nih.govnih.gov
Activatable Probes: Researchers are designing "smart" probes that only become fluorescent upon interacting with a specific biological target or environmental condition (e.g., pH, enzyme activity). This can dramatically improve signal specificity. Aryl-modified cyanine dyes have been developed as a tunable platform for such activatable photosensitizers. researchgate.net
Advanced Imaging Modalities: Beyond standard fluorescence microscopy, Sulfo-Cy7.5 can be used in more advanced techniques like photoacoustic imaging, which combines optical excitation with ultrasonic detection for high-resolution imaging deep within tissues. Its use in single-molecule detection has also been demonstrated for ultrasensitive diagnostic assays. medchemexpress.com
Addressing Research Challenges and Exploring Advanced Methodologies
Despite their utility, cyanine dyes present several research challenges that scientists are actively working to overcome:
Photochemical Instability: A significant challenge is the inherent instability of the polymethine chain under light irradiation. Recent studies have shown that heptamethine cyanines can undergo a light-induced or thermal "blueing" reaction, where they are shortened into pentamethine (Cy5-like) and then trimethine (Cy3-like) analogs, altering their spectral properties. nih.govacs.org Understanding this degradation mechanism is crucial for developing more robust probes. acs.org
Low Quantum Yields for PDT: As mentioned, the low singlet oxygen quantum yields of standard cyanine dyes limit their effectiveness in PDT. nih.govnih.gov Continued research into modifications, such as heavy-atom substitution, is necessary to create more efficient photosensitizers for therapeutic applications. nih.gov
Computational Modeling: The accurate prediction of cyanine dye properties through computational chemistry remains a major challenge. acs.org Standard methods often fail to reproduce experimental absorption spectra accurately. The development of more sophisticated and computationally tractable theoretical protocols is essential for the de novo design of next-generation cyanine fluorophores. acs.org
Biological Barriers: For certain applications, such as brain imaging, the ability of the dye to cross the blood-brain barrier is a significant hurdle. mdpi.com Designing cyanine-based probes that can effectively penetrate such barriers remains a key challenge in the development of diagnostics and therapies for neurological diseases. mdpi.com
Q & A
Q. Methodology :
- Reaction conditions : Use pH 8.5–9.5 buffers (e.g., 0.1 M sodium bicarbonate) to activate the NHS ester. Avoid amine-containing buffers (e.g., Tris, glycine) .
- Molar ratio : Optimize dye-to-protein ratio (typically 5:1 to 10:1) to balance labeling efficiency and protein functionality .
- Purification : Remove unreacted dye via size-exclusion chromatography (SEC) or dialysis .
- Validation : Confirm conjugation efficiency using SDS-PAGE with in-gel fluorescence imaging or absorbance spectroscopy (λ = 778 nm) .
Basic: How do solubility and stability properties impact experimental design?
- Solubility : Dissolves in water (≥1.25 mg/mL) and DMSO (~50 mg/mL). For in vivo applications, use formulations with 10% DMSO + 40% PEG300 + 45% saline to prevent precipitation .
- Stability : Store lyophilized powder at -20°C (3 years) or in solvent at -80°C (1 year). Protect from light and moisture to avoid hydrolysis of the NHS ester .
Advanced: How does Sulfo-Cy7.5’s near-infrared emission (797 nm) enhance in vivo imaging compared to visible-light dyes?
The NIR emission (778/797 nm) minimizes tissue autofluorescence and allows deeper penetration (up to 5–7 cm in tissue), enabling real-time tracking of labeled biomolecules in live animals . For example, tumor-targeting antibodies labeled with Sulfo-Cy7.5 permit high-contrast imaging of metastasis in murine models .
Advanced: What quantitative methods validate dye concentration and labeling efficiency?
- Extinction coefficient : Use ε = 222,000 cm⁻¹M⁻¹ at 778 nm to calculate concentration (Beer-Lambert law) .
- Fluorescence correlation spectroscopy (FCS) : Measure hydrodynamic radius changes post-conjugation to confirm labeling .
- Mass spectrometry : Detect mass shifts (~1104 Da per dye molecule) to quantify labeling stoichiometry .
Advanced: How to address discrepancies in fluorescence intensity between in vitro and in vivo studies?
- pH sensitivity : While Sulfo-Cy7.5 is pH-insensitive, microenvironmental factors (e.g., lysosomal acidity) may quench fluorescence. Use ratiometric imaging with a reference dye .
- Tissue absorption : Correct for absorption differences using phantom calibration models .
Advanced: What strategies resolve non-specific binding in complex biological samples?
- Blocking agents : Pre-treat samples with 1–5% BSA or casein to reduce hydrophobic interactions .
- Affinity purification : Use His-tag or streptavidin-biotin systems to isolate labeled targets .
- Control experiments : Compare labeled samples with unlabeled or dye-only controls to identify background signals .
Advanced: How does Sulfo-Cycompare to other NIR dyes (e.g., ICG, Cy7) in photostability and signal-to-noise ratio?
| Parameter | Sulfo-Cy7.5 | ICG | Cy7 |
|---|---|---|---|
| Quantum yield | 0.28 | 0.04 | 0.20 |
| Photostability | High | Low | Moderate |
| Water solubility | Excellent | Poor | Moderate |
Sulfo-Cy7.5’s sulfonic acid groups mitigate aggregation, enhancing reproducibility in aqueous assays .
Advanced: What ethical considerations apply to in vivo imaging studies using this dye?
- Toxicity : Validate biocompatibility via acute toxicity assays (e.g., MTD ≥ 10 mg/kg in mice) .
- Regulatory compliance : Follow institutional guidelines for animal welfare and fluorescence imaging safety .
Emerging Research: Can Sulfo-Cybe integrated with super-resolution microscopy or multiplexed imaging?
Recent studies demonstrate compatibility with STORM/PALM (photoactivation at 750 nm) and multiplexed imaging (paired with Cy5 or FITC) . Challenges include optimizing dye density to avoid overcounting in single-molecule tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
